molecular formula C24H24N2O2 B11418223 2-(4-methoxybenzyl)-1-(3-phenoxypropyl)-1H-benzimidazole

2-(4-methoxybenzyl)-1-(3-phenoxypropyl)-1H-benzimidazole

Cat. No.: B11418223
M. Wt: 372.5 g/mol
InChI Key: WBGKELXNQFWHFU-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methyl]-1-(3-phenoxypropyl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxyphenyl group and a phenoxypropyl group attached to a benzodiazole core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenyl)methyl]-1-(3-phenoxypropyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methyl]-1-(3-phenoxypropyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.

Scientific Research Applications

2-[(4-Methoxyphenyl)methyl]-1-(3-phenoxypropyl)-1H-1,3-benzodiazole has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)methyl]-1-(3-phenoxypropyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methoxyphenyl)methyl]-1-(3-phenoxypropyl)-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-1-(3-phenoxypropyl)benzimidazole

InChI

InChI=1S/C24H24N2O2/c1-27-20-14-12-19(13-15-20)18-24-25-22-10-5-6-11-23(22)26(24)16-7-17-28-21-8-3-2-4-9-21/h2-6,8-15H,7,16-18H2,1H3

InChI Key

WBGKELXNQFWHFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4

Origin of Product

United States

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